
1-Ethynyl-4-pentylbenzene
概述
描述
1-Ethynyl-4-pentylbenzene is an organic compound with the molecular formula C13H16. It is a member of the benzene family, characterized by a benzene ring substituted with an ethynyl group at the first position and a pentyl group at the fourth position. This compound is a colorless to pale yellow liquid with a density of 0.885 g/mL at 25°C and a boiling point of 172°C .
准备方法
1-Ethynyl-4-pentylbenzene can be synthesized through various methods. One common synthetic route involves the reaction of p-pentylbromobenzene or p-pentyliodobenzene with trimethylsilylacetylene, followed by the removal of the trimethylsilyl group using potassium carbonate . This method typically involves the following steps:
Reaction with Trimethylsilylacetylene:
p-Pentylbromobenzene or p-pentyliodobenzene reacts with trimethylsilylacetylene in the presence of a palladium catalyst to form a trimethylsilyl-protected intermediate.Deprotection: The trimethylsilyl group is removed using potassium carbonate, yielding this compound.
化学反应分析
1-Ethynyl-4-pentylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the benzene ring.
Hydrogenation: The ethynyl group can be hydrogenated to form the corresponding alkane. This reaction typically requires a metal catalyst such as palladium or platinum.
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or other oxygen-containing functional groups. Common oxidizing agents include potassium permanganate and ozone.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Ethynyl-4-pentylbenzene has several scientific research applications, including:
Material Science: It is used as an intermediate in the synthesis of liquid crystals and other advanced materials.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Polymer Chemistry: It is used in the synthesis of polyacetylenes with unique thermal and chiro-optical properties.
作用机制
The mechanism of action of 1-Ethynyl-4-pentylbenzene is primarily related to its chemical reactivity. The ethynyl group can participate in various reactions, such as coupling reactions and polymerization, which are facilitated by the presence of catalysts.
相似化合物的比较
1-Ethynyl-4-pentylbenzene can be compared with other similar compounds, such as:
1-Butyl-4-ethynylbenzene: Similar in structure but with a butyl group instead of a pentyl group.
4-Ethynylbiphenyl: Contains an additional phenyl ring, making it more complex.
4-Ethynylanisole: Contains a methoxy group instead of a pentyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties.
属性
IUPAC Name |
1-ethynyl-4-pentylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16/c1-3-5-6-7-13-10-8-12(4-2)9-11-13/h2,8-11H,3,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGNXGIUUTWIRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379403 | |
| Record name | 1-Ethynyl-4-pentylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79887-10-8 | |
| Record name | 4-Pentylphenylacetylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79887-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethynyl-4-pentylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Pent-1-yl)phenylacetylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of bulky side groups, like the pentyl group in 1-ethynyl-4-pentylbenzene, affect the properties of polyacetylenes?
A1: Research suggests that bulky side groups in polyacetylenes, such as the pentyl group in poly(this compound) (PEPB), significantly improve their thermal stability []. This is attributed to the steric hindrance provided by these groups, which hinders the close packing of polymer chains and increases the energy required for thermal degradation. Furthermore, the study indicated that increasing the bulkiness of the side groups also enhances the char-forming tendency of these polymers []. This is beneficial for applications requiring materials with high thermal resistance.
Q2: Can the chirality of the solvent influence the conformation of polyacetylenes synthesized from monomers like this compound?
A2: Interestingly, studies have shown that polyacetylenes with bulky side groups, including PEPB, can adopt a helical configuration when dissolved in chiral solvents like α (-)pinene and α (+)pinene []. This conformational change is evidenced by the observed changes in the specific optical rotation of the chiral solvent upon dissolving the polymer, a phenomenon not observed with non-polymeric compounds like toluene or atactic polystyrene []. This suggests a unique interaction between the chiral solvent and the polymer, inducing a preferred helical sense in the polymer backbone.
Q3: Can this compound be used to create light-emitting polymers?
A3: Yes, this compound has been utilized as a co-monomer in the synthesis of light-emitting poly(phenylacetylene)s []. Researchers successfully copolymerized this compound with 9-(4-ethynylphenyl)carbazole (CzPA) to create polymers with pendant carbazole groups []. These polymers exhibited fluorescence originating from the carbazole units, highlighting the potential of using this compound in the design of luminescent materials [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-3-Chloro-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-5-ol](/img/structure/B106096.png)
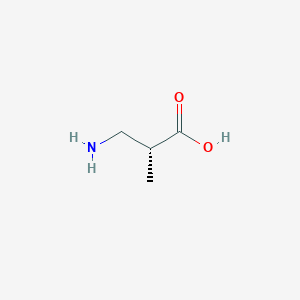
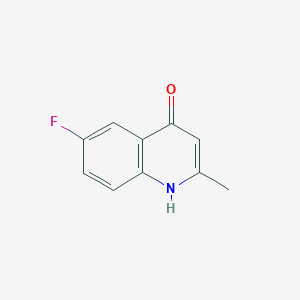
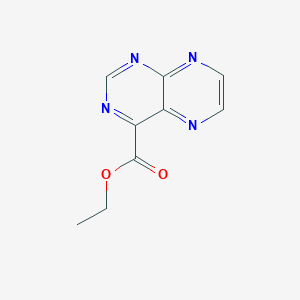
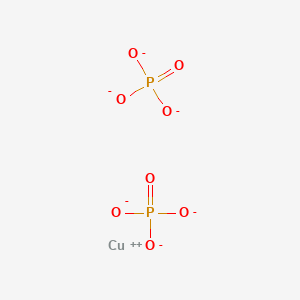

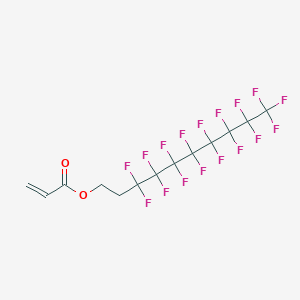
![Bicyclo[3.3.1]nonan-9-one](/img/structure/B106122.png)

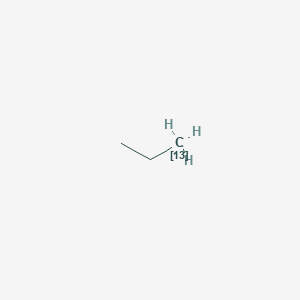

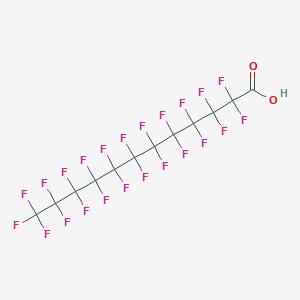
![2,2-Dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione](/img/structure/B106132.png)

